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Compound of Interest

Compound Name: BC21

Cat. No.: B15544010 Get Quote

An Important Clarification for Researchers: The designation "Compound 21" (C21) refers to two

distinct molecules within the field of neuroscience, each with unique mechanisms of action and

applications. This guide provides an in-depth technical overview of both entities to ensure

clarity and precision in research and development.

Part 1 of this document focuses on Compound 21, the selective Angiotensin II AT2 receptor

agonist, a promising therapeutic agent for neuroprotection in ischemic stroke and traumatic

brain injury.

Part 2 details Compound 21, the DREADD (Designer Receptors Exclusively Activated by

Designer Drugs) agonist, a powerful chemogenetic tool for the remote control of neuronal

activity in preclinical research.

We strongly advise researchers to verify the chemical identity (CAS number) of their intended

"Compound 21" to ensure the appropriate application and interpretation of experimental data.

Part 1: Compound 21 - The Angiotensin II AT2
Receptor Agonist
Chemical Name: N-butyloxycarbonyl-3-(4-imidazol-1-ylmethylphenyl)-5-isobutylthiophene-2-

sulfonamide CAS Number: 477775-14-7
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Compound 21 (C21) is a selective, non-peptide agonist of the Angiotensin II Type 2 (AT2)

receptor.[1] In the central nervous system, the AT2 receptor is implicated in neuroprotective and

regenerative processes, often opposing the detrimental effects of the AT1 receptor.[2][3] C21

has emerged as a significant research compound for its potential therapeutic applications in

neurological disorders characterized by inflammation and ischemic damage, such as stroke

and traumatic brain injury (TBI).[2][4]

In Vitro Applications and Quantitative Data
In vitro studies have been crucial in elucidating the mechanism of action of C21 at the cellular

level. Key applications include the investigation of neurite outgrowth, anti-inflammatory effects,

and cellular signaling pathways.

Parameter Value Cell Line/System Description

Binding Affinity (Ki) 0.4 nM AT2 Receptor

Demonstrates high

and selective affinity

for the AT2 receptor.

[5]

Binding Affinity (Ki) >10 µM AT1 Receptor

Shows very low

affinity for the AT1

receptor, highlighting

its selectivity.[5]

Effective

Concentration
100 µM

Human Umbilical Vein

Endothelial Cells

(HUVECs)

Reduced TNF-α-

induced gene

expression of ICAM,

CCL2, and IL-6.[6]

Effective

Concentration
0.1–10 μM

Primary Cortical

Neurons (Rat)

Increased the cell

surface levels of the

BDNF receptor,

TRKB.[7]

Table 1: In Vitro Quantitative Data for Compound 21 (AT2R Agonist)

Key In Vitro Experimental Protocols
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This assay assesses the potential of C21 to promote neuronal regeneration.

Cell Culture: iPSC-derived human neurons (e.g., cortical glutamatergic or spinal motor

neurons) are cultured on plates pre-coated with Poly-D-lysine and Laminin.[8][9]

Compound Treatment: After allowing the neurons to form initial networks (typically 48-72

hours), they are treated with various concentrations of C21.[9] A vehicle control (e.g., DMSO)

and a positive control (e.g., a known neurotrophic factor) are included.

Imaging: Neurite outgrowth is monitored over time (e.g., 24, 48, 72 hours) using high-content

imaging systems. If using GFP-labeled neurons, live-cell imaging can be performed.[8]

Analysis: Software is used to quantify neurite length, number of branches, and other

morphological parameters.[9]

This protocol evaluates the ability of C21 to mitigate inflammatory responses in the

neurovasculature.

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence.

Induction of Inflammation: Inflammation is induced by treating the cells with Tumor Necrosis

Factor-alpha (TNF-α).

C21 Treatment: Cells are co-treated with TNF-α and varying concentrations of C21.

Gene Expression Analysis (qPCR): After incubation, RNA is extracted from the cells.

Quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of

inflammatory markers such as ICAM-1, CCL2, and IL-6.[6] Gene expression is quantified

using the ΔCT method.[6]

In Vivo Applications and Quantitative Data
In vivo studies in animal models of neurological disorders are critical for evaluating the

therapeutic potential of C21. These studies have demonstrated its efficacy in reducing brain

damage and improving functional outcomes.
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Application Animal Model C21 Dosage Key Findings

Ischemic Stroke

Spontaneously

Hypertensive Rats

(SHR)

5, 10, or 50 ng/kg/min

(pre-stroke)

Dose-dependently

decreased infarct

volume and improved

motor deficits.[10]

Ischemic Stroke Female Wistar Rats
0.03 mg/kg IP (at

reperfusion)

Improved Bederson

scores at 24 hours

post-stroke.[3]

Ischemic Stroke Sprague-Dawley Rats

1.5 μg/kg (Nose-to-

Brain, 1.5h post-

stroke)

Reduced cerebral

infarct size by 57%

and improved

neurological scores.

[11]

Traumatic Brain Injury

(TBI)
C57BL/6 Mice

0.03 mg/kg IP (1h and

3h post-TBI)

Ameliorated

Neurological Severity

Score (NSS) and

reduced inflammatory

markers.[2][4]

Table 2: In Vivo Applications and Efficacy of Compound 21 (AT2R Agonist)

Key In Vivo Experimental Protocols
This is a widely used model to mimic ischemic stroke in rodents.

Animal Model: Spontaneously Hypertensive Rats (SHR) or other appropriate rodent strains

are used.[10]

Surgical Procedure: Anesthesia is induced. A midline incision is made in the neck to expose

the carotid artery. The middle cerebral artery is occluded, often by the intracerebral injection

of endothelin-1 (ET-1) to induce focal ischemia.[11][12]

C21 Administration: C21 can be administered before (pre-treatment) or after (post-treatment)

the MCAO procedure. Routes of administration include intraperitoneal (IP) injection,

continuous infusion, or nose-to-brain delivery.[3][11][12]
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Behavioral Assessment: Neurological deficits are assessed at various time points post-stroke

using scoring systems like the Bederson score, paw grasp test, and beam walk test.[3]

Histological Analysis: At the end of the experiment, animals are euthanized, and brains are

sectioned. Infarct volume is typically quantified using staining methods like cresyl violet.[3]

This model is used to induce a focal brain injury.

Animal Model: C57BL/6 mice are commonly used.[2]

Surgical Procedure: Under anesthesia, a craniotomy is performed over the desired cortical

region. A pneumatic impactor device is used to deliver a controlled impact to the exposed

dura.

C21 Administration: C21 is typically administered via IP injection at specific time points after

the injury (e.g., 1 and 3 hours post-TBI).[4]

Outcome Measures: Neurological function is assessed using the Neurological Severity Score

(NSS).[4] At 24 hours post-injury, brain tissue is collected for immunoblotting analysis of

inflammatory and apoptotic markers.[4]

Signaling Pathways and Mechanisms of Action
The neuroprotective effects of C21 are mediated through the activation of the AT2 receptor,

which triggers several downstream signaling cascades.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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